molecular formula C8H10N2O2S B185922 Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 166392-24-1

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B185922
CAS No.: 166392-24-1
M. Wt: 198.24 g/mol
InChI Key: OHLGXWUCKHXDGT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: 4-cyano-2-methylthiopyrimidine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLGXWUCKHXDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391639
Record name Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166392-24-1
Record name Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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